

Neuropeptide Y C-terminal fragment 32-36 function

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Compound of Interest

Compound Name: *(His32,Leu34)-Neuropeptide Y
(32-36)*

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Whitepaper: Engineering Neuropeptide Y (32-36) — Structural Pharmacology, Y4 Receptor Signaling, and Anorectic Therapeutics

Executive Summary

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that plays a central role in energy homeostasis, neuroendocrine signaling, and cardiovascular regulation[1]. While full-length NPY natively binds to multiple G-protein coupled receptors (GPCRs)—specifically Y1, Y2, and Y5—with high affinity to stimulate potent orexigenic (appetite-stimulating) responses, targeted truncation and modification of its C-terminal sequence fundamentally alters its pharmacological profile[1].

The C-terminal fragment NPY(32-36) (native sequence: Thr-Arg-Gln-Arg-Tyr-NH₂) serves as a critical pharmacophore. Advanced structural modifications of this pentapeptide, including specific amino acid substitutions and bivalent dimerization, have successfully converted it into a highly selective, picomolar-affinity agonist for the Y4 receptor[2]. Because the Y4 receptor primarily mediates anorectic (appetite-suppressing) signals[3], engineered NPY(32-36) analogs represent a highly promising class of therapeutics for obesity and metabolic disorders.

Structural Biology & Molecular Pharmacology

The native Y4 receptor exhibits a distinct evolutionary divergence from Y1, Y2, and Y5, possessing a natural preference for Pancreatic Polypeptide (PP) over NPY[4]. To engineer NPY(32-36) into a Y4-selective ligand, researchers have employed two primary structural strategies:

- **Residue Substitution:** Replacing Threonine-32 with Histidine and Glutamine-34 with Leucine yields [His32, Leu34]NPY(32-36) (Sequence: HRLRY-NH₂). This modification dramatically improves the binding affinity (IC₅₀ = 0.45 μM) for brain Y-receptors by stabilizing the peptide's bioactive conformation[5]. Specifically, 2D NMR studies reveal that the hydroxyl group of Tyrosine-32 (or its substituted equivalents) is essential for forming intramolecular hydrogen bonds that lock the peptide into a receptor-compatible structural motif[6].
- **Bivalent Dimerization:** GPCRs frequently exist as functional homo- or heterodimers. By tethering two modified NPY(32-36) monomers using a 2,7-D/L-diaminosuberic acid linker, researchers created a bivalent ligand (Compound 7)[2]. This dimerization exponentially increases local binding avidity, resulting in a superior Y4 agonist with picomolar affinity that is 150 times more selective for Y4 over Y1 receptors[2][6].

Table 1: Comparative Binding Affinities of NPY Ligands

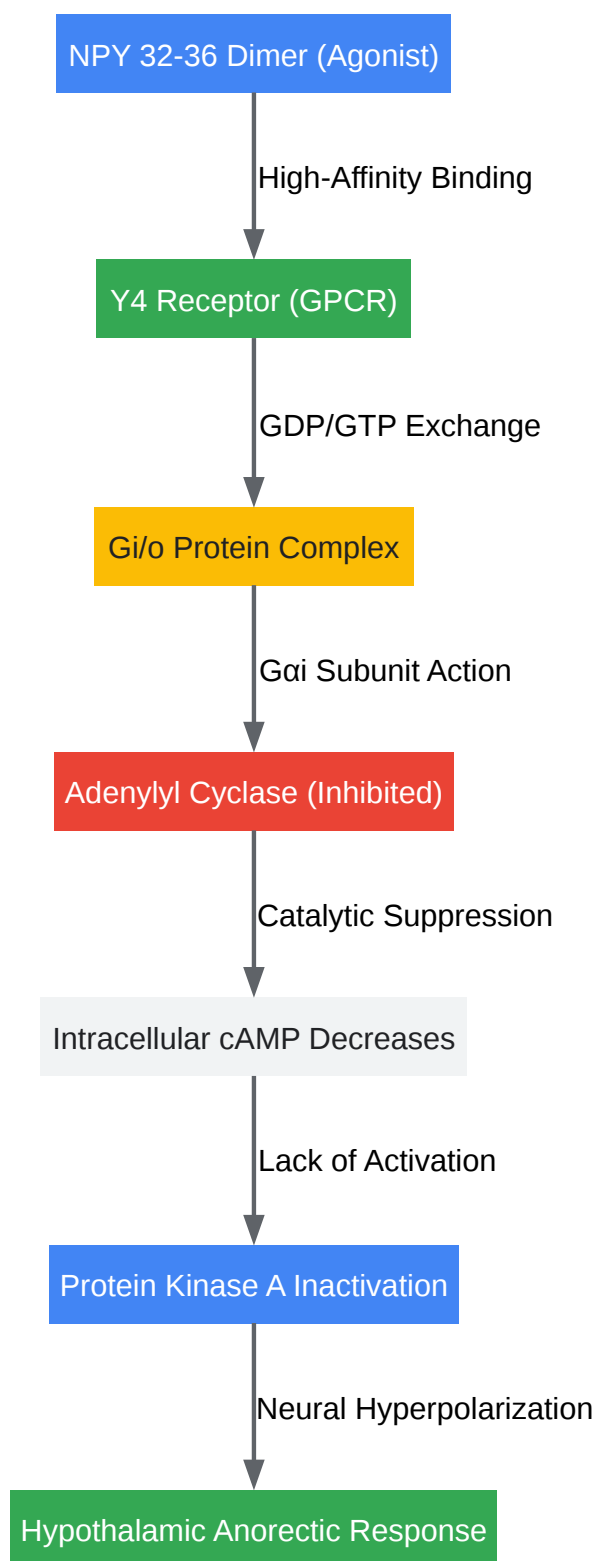
Ligand / Peptide	Primary Receptor Target	Affinity / IC50	Physiological Effect
Native NPY (1-36)	Y1, Y2, Y5	Sub-nanomolar	Orexigenic (Increases feeding)
Native PP	Y4	0.11 nM[7]	Anorectic (Decreases feeding)
[His32, Leu34]NPY(32-36)	Y-Receptors (Rat Brain)	0.45 μM[5]	Modulatory
Dimerized NPY(32-36) Analog	Y4	Picomolar[2]	Potent Anorectic

Mechanistic Signaling: The Y4 Receptor Cascade

The Y4 receptor is a canonical GPCR that couples primarily to the Gi/o family of G-proteins[7]. The binding of a selective NPY(32-36) agonist triggers a conformational change in the Y4 receptor, leading to the exchange of GDP for GTP on the G α i/o subunit.

The dissociation of the G-protein complex initiates two primary intracellular events:

- **Adenylyl Cyclase Inhibition:** The G α i subunit directly inhibits adenylyl cyclase, causing a rapid decrease in intracellular cyclic AMP (cAMP) concentrations[7].
- **Kinase Modulation:** The reduction in cAMP prevents the activation of Protein Kinase A (PKA), altering the phosphorylation state of downstream ion channels and transcription factors. Concurrently, the G $\beta\gamma$ subunits can modulate G-protein coupled inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization[8].



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Fig 1: Signal transduction cascade of NPY 32-36 analogs via the Gi/o-coupled Y4 Receptor.

Experimental Methodologies: Validation Workflows

To ensure scientific integrity and reproducibility, the development of NPY(32-36) analogs requires a self-validating experimental pipeline. Below are the definitive protocols for establishing functional potency and in vivo efficacy.

Protocol 1: In Vitro Functional Potency (cAMP Inhibition Assay)

Causality Insight: Because the Y4 receptor is Gi-coupled, its baseline effect (lowering cAMP) is difficult to measure in resting cells. We must first artificially elevate cAMP using Forskolin (a direct adenylyl cyclase activator). The functional potency of the NPY(32-36) agonist is then quantified by its ability to suppress this Forskolin-induced cAMP spike^[7].

- **Cell Preparation:** Culture CHO or HEK293 cells stably expressing the human Y4 receptor in 96-well plates until 80% confluent.
- **Phosphodiesterase Inhibition:** Pre-incubate cells with 0.5 mM IBMX for 15 minutes to prevent the degradation of cAMP, ensuring stable readouts.
- **Agonist Challenge:** Add serial dilutions of the NPY(32-36) analog (ranging from 10^{-10} M to 10^{-6} M) concurrently with 10 μ M Forskolin. Incubate for 30 minutes at 37°C.
- **Lysis and Detection:** Lyse the cells and quantify intracellular cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.
- **Data Analysis:** Plot the dose-response curve to calculate the EC_{50} . A leftward shift indicates higher functional potency.

Protocol 2: In Vivo Anorectic Efficacy (Fasted-Refed Mouse Model)

Causality Insight: To prove that the feeding inhibition is not a toxicological artifact (e.g., nausea) but a specific receptor-mediated event, the assay must be performed in both Wild-Type (WT)

and Y4-knockout (

) mice. If the peptide suppresses feeding in WT but not in knockouts, the causality is definitively linked to the Y4 receptor[2].

- **Acclimation:** Individually house adult male C57BL/6 mice (WT and) and acclimate them to handling and intraperitoneal (i.p.) injections for 7 days.
- **Fasting:** Remove food (but not water) 24 hours prior to the experiment to establish a strong baseline orexigenic drive.
- **Dosing:** Administer the NPY(32-36) dimer analog via i.p. injection (e.g., 10-100 nmol/kg) 30 minutes before returning food. Vehicle (saline) acts as the control.
- **Measurement:** Weigh the food pellets at 1, 2, 4, and 24 hours post-presentation. Calculate cumulative food intake.
- **Validation:** Confirm that the analog potently inhibits food intake in WT mice while mice show feeding behavior identical to vehicle-treated controls[2].



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Fig 2: Sequential experimental workflow for validating Y4-selective NPY(32-36) analogs.

Conclusion

The C-terminal fragment NPY(32-36) is a highly versatile scaffold for drug discovery. Through strategic amino acid substitutions and dimerization, researchers have bypassed the native orexigenic pathways of NPY (Y1/Y5 receptors) to create highly selective Y4 receptor agonists[2]. By harnessing the Gi/o-mediated signaling cascade of the Y4 receptor, these compounds offer a targeted, potent mechanism for appetite suppression, holding immense therapeutic potential for the pharmacological management of obesity.

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